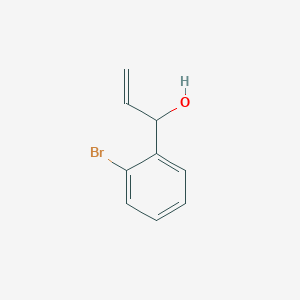

1-(2-溴苯基)丙-2-烯-1-醇

描述

“1-(2-Bromophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9BrO . It is also known by other names such as “2-Bromo-α-ethenylbenzenemethanol” and “1-(2-Bromophényl)-1-phényl-2-propyn-1-ol” in French .

Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)prop-2-en-1-ol” consists of a bromophenyl group attached to a prop-2-en-1-ol group . The exact 3D structure could not be found in the available resources.科学研究应用

Pd-Mediated α-Arylation Route

1-(2-Bromophenyl)prop-2-en-1-ol is used in the synthesis of 4-aryl-2-naphthols, which are then transformed into photochromic naphthopyrans. This process involves a Pd-mediated α-arylation route, demonstrating the compound's utility in complex organic synthesis and the development of photochromic materials (Aiken et al., 2015).

Structural Analysis and Crystallography

Several studies focus on the molecular structure and crystallography of derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol. These studies contribute to understanding the spatial arrangement of molecules and intermolecular interactions, which are essential for designing new materials and pharmaceuticals. For instance, research on (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one provides insights into molecular dihedral angles and hydrogen bonding patterns (Suwunwong et al., 2009).

Nonlinear Optical Properties

Compounds derived from 1-(2-Bromophenyl)prop-2-en-1-ol are studied for their third-order nonlinear optical (NLO) properties. These properties are crucial for applications in photonics and telecommunications. For example, derivatives like (2 E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one exhibit significant NLO properties, making them candidates for NLO applications (D’silva et al., 2012).

Optoelectronic and Charge Transport Properties

Studies on chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, explore their linear and nonlinear optical properties, charge transport, and suitability for use in semiconductor devices. These properties are essential for developing new electronic materials and devices (Shkir et al., 2019).

Quantum Chemical Investigations

Quantum chemical investigations of 1-(2-Bromophenyl)prop-2-en-1-ol derivatives provide insights into molecular structures, vibrational assignments, and non-linear optical effects. These studies are significant for the development of new materials with specific optical and electronic properties (Thanigaimani et al., 2015).

Antioxidant Activity

The antioxidant activity of certain derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol, such as (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl) prop-2-en-1-on, has been evaluated. These studies contribute to understanding the potential health benefits and applications of these compounds in the pharmaceutical and nutraceutical industries (Brahmana et al., 2021).

Potential Anesthetic Applications

Research on 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides, related to 1-(2-Bromophenyl)prop-2-en-1-ol, explores their potential as intravenous anesthetics. This demonstrates the compound's relevance in medicinal chemistry and pharmaceutical research (Stenlake et al., 1989).

Synthesis and Biological Evaluation

Derivatives of 1-(2-Bromophenyl)prop-2-en-1-ol have been synthesized and evaluated for their antimicrobial activities. This research is pivotal for developing new antibacterial agents and understanding the biological activity of these compounds (Sherekar et al., 2021).

Photoreactive Properties and Molecular Dynamics

对包括1-(2-溴苯基)丙-2-烯-1-醇衍生物在内的香豆素类似物的光反应性质和分子动力学的研究有助于理解晶体结构中的光化学反应。这项研究对设计具有特定光化学行为的材料至关重要 (Bąkowicz等,2015)。

羰基化应用

该化合物已被用于羰基化反应,例如将丙-2-烯-1-醇转化为丁烷-1,4-二醇,突显了其在工业化学和催化中的作用 (Simpson et al., 1996)。

分子对接和酶抑制

对1-(2-溴苯基)丙-2-烯-1-醇衍生物的分子对接研究评估了它们抑制MOA-B等酶的潜力。这项研究对药物开发和理解小分子与生物靶标之间的相互作用至关重要 (Arshad et al., 2017)。

未来方向

属性

IUPAC Name |

1-(2-bromophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUCMPNYHIRLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)prop-2-en-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)